molecular formula C25H23NO6 B6254445 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 393581-65-2

2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No. B6254445
CAS RN: 393581-65-2
M. Wt: 433.5
InChI Key:
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Description

2-(3,4-Dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid, also known as DMPFMA, is an organic compound belonging to the class of phenolic acids. It has been studied extensively due to its potential biological activity and applications in scientific research.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid has been studied for its potential applications in scientific research. It has been found to possess antioxidant activity and to be effective in inhibiting the growth of certain cancer cells. It has also been studied for its potential to inhibit the growth of microorganisms, such as bacteria and fungi. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and to act as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, which are reactive molecules that can cause oxidative damage to cells. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to act as a neuroprotective agent by protecting neurons from oxidative stress and other types of cellular damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to possess antioxidant activity and to be effective in inhibiting the growth of certain cancer cells. Additionally, it has been found to be effective in inhibiting the growth of certain microorganisms, such as bacteria and fungi. It has also been studied for its potential to act as an anti-inflammatory agent and to act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to possess antioxidant activity and to be effective in inhibiting the growth of certain cancer cells. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its effects.

Future Directions

Future research on 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid should focus on further elucidating its mechanism of action, as well as its potential applications in cancer therapy, anti-inflammatory therapy, and neuroprotection. Additionally, further research should be conducted to investigate its potential to act as an inhibitor of microorganism growth. Additionally, further studies should be conducted to investigate its potential for use in drug delivery systems and for other biomedical applications. Finally, further studies should be conducted to investigate its potential for use in the food industry, as well as its potential toxicity and other safety concerns.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is synthesized through a two-step process involving the reaction of 3,4-dimethoxyphenylacetic acid with 9H-fluoren-9-ylmethanol. In the first step, the 3,4-dimethoxyphenylacetic acid is reacted with 9H-fluoren-9-ylmethanol in the presence of a base, such as sodium hydroxide, to form the intermediate compound 2-(3,4-dimethoxyphenyl)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]aminoacetic acid. In the second step, the intermediate compound is hydrolyzed to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) protected amine. The Fmoc group is then removed, and the carboxylic acid group is deprotected to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "9H-fluoren-9-ylmethanol", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of carboxylic acid group with DCC and NHS in DMF", "Coupling of protected amino acid with Fmoc-protected amine in DMF with DIPEA as a base", "Removal of Fmoc group with 20% piperidine in DMF", "Deprotection of carboxylic acid group with NaOH in methanol", "Acidification of the reaction mixture with acetic acid", "Extraction of the product with ethyl acetate", "Purification of the product by recrystallization from methanol" ] }

CAS RN

393581-65-2

Molecular Formula

C25H23NO6

Molecular Weight

433.5

Purity

95

Origin of Product

United States

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